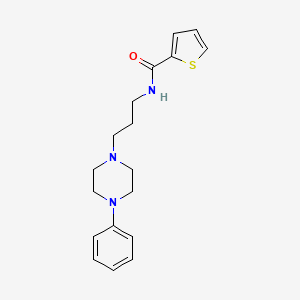
3-(2-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17FN4O3S and its molecular weight is 460.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques
A significant application of this compound lies in the development of novel synthesis techniques. For instance, a study describes a new synthesis route for a series of 3-amino-1H-quinazoline-2,4-diones, starting from fluorobenzene derivatives. This method emphasizes the importance of such compounds in facilitating the synthesis of complex molecular structures in medicinal chemistry and drug discovery (Tran et al., 2005).
Antimicrobial and Antitumor Activities
Another research avenue involves the evaluation of derivatives for their biological activities. A study on 1,2,4-oxadiazole natural product analogs highlighted the potential antitumor activity of these compounds against various cell lines, showcasing the therapeutic relevance of the quinazoline-2,4-dione framework in developing new anticancer agents (Maftei et al., 2013).
Chemical Mechanisms and Photoinduced Reactions
The compound's framework also serves as a model for investigating chemical mechanisms and photoinduced reactions. For example, research into light-induced tetrazole-quinone 1,3-dipolar cycloadditions provided insights into the microscopic mechanisms of such reactions, highlighting the role of specific molecular structures in facilitating efficient photochemical processes (He et al., 2021).
Cytotoxic Activity
Furthermore, studies on fluorine-containing 6,7-dihydroindazolone and 6,7-dihydrobenzisoxazolone derivatives investigated their cytotoxic activity against human carcinoma cell lines, demonstrating the compound's relevance in identifying new therapeutic molecules with potential anticancer properties (Khlebnikova et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the intermediate compounds, which are then coupled to form the final product. The synthesis pathway involves the use of various chemical reactions such as nucleophilic substitution, cyclization, and coupling reactions.", "Starting Materials": [ "2-fluorobenzyl chloride", "4-(methylthio)aniline", "2-nitrobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "sodium methoxide", "sodium hydroxide", "acetic anhydride", "phosphorus oxychloride", "quinazoline-2,4(1H,3H)-dione" ], "Reaction": [ "Step 1: Synthesis of 2-nitrobenzylidene-ethyl acetoacetate by reacting 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate.", "Step 2: Reduction of 2-nitrobenzylidene-ethyl acetoacetate to 2-aminoethyl acetoacetate using hydrazine hydrate and sodium hydroxide.", "Step 3: Cyclization of 2-aminoethyl acetoacetate with phosphorus oxychloride to form 3-(2-nitrophenyl)-1,2,4-oxadiazol-5-amine.", "Step 4: Reduction of 3-(2-nitrophenyl)-1,2,4-oxadiazol-5-amine to 3-(2-aminophenyl)-1,2,4-oxadiazole-5-amine using sodium dithionite.", "Step 5: Synthesis of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole-5-carboxylic acid by reacting 4-(methylthio)aniline with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate, followed by cyclization with phosphorus oxychloride.", "Step 6: Synthesis of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-ylamine by reacting 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole-5-carboxylic acid with hydrazine hydrate.", "Step 7: Synthesis of 3-(2-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione by coupling 3-(2-aminophenyl)-1,2,4-oxadiazole-5-amine, 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-ylamine, and quinazoline-2,4(1H,3H)-dione in the presence of sodium methoxide." ] } | |
Numéro CAS |
1207059-05-9 |
Formule moléculaire |
C24H17FN4O3S |
Poids moléculaire |
460.48 |
Nom IUPAC |
3-[(2-fluorophenyl)methyl]-7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17FN4O3S/c1-33-17-9-6-14(7-10-17)21-27-22(32-28-21)15-8-11-18-20(12-15)26-24(31)29(23(18)30)13-16-4-2-3-5-19(16)25/h2-12H,13H2,1H3,(H,26,31) |
Clé InChI |
PTLDIWURNZEWKS-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-benzyl-5-((4-fluorobenzyl)thio)-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2929395.png)
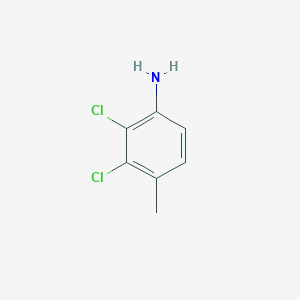
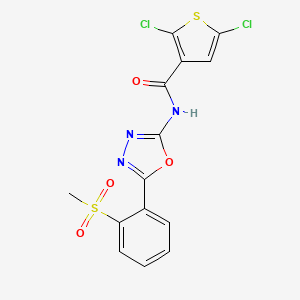
![3-{2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2929399.png)

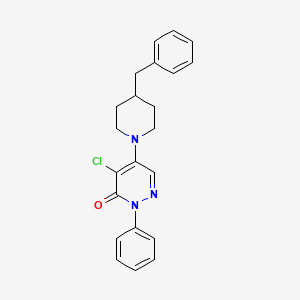
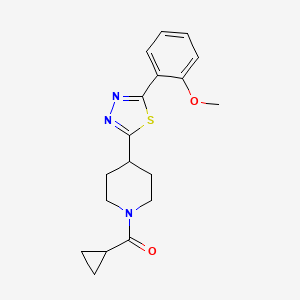

![6-(4-Phenylpiperazin-1-yl)[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2929407.png)
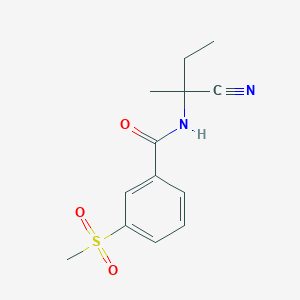
![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2929410.png)
![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine](/img/structure/B2929411.png)
